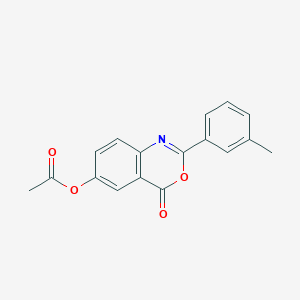![molecular formula C18H12N4O4S B11604643 (5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11604643.png)
(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a methoxyphenyl group, a nitrobenzylidene group, and a thiazolotriazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Thiazolotriazole Core: The initial step involves the synthesis of the thiazolotriazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of a strong acid or base as a catalyst.
Introduction of the Methoxyphenyl Group: The next step involves the introduction of the methoxyphenyl group. This can be accomplished through a substitution reaction, where a methoxyphenyl halide reacts with the thiazolotriazole core in the presence of a suitable base.
Addition of the Nitrobenzylidene Group: The final step involves the addition of the nitrobenzylidene group. This can be achieved through a condensation reaction between a nitrobenzaldehyde and the thiazolotriazole core in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine group.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halides and bases such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiazolotriazole derivatives.
Wissenschaftliche Forschungsanwendungen
(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound is used in the study of biological processes and pathways. It can be used as a probe to investigate enzyme activities and protein interactions.
Medicine: The compound has potential therapeutic applications. It is being investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of (5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
(5Z)-2-(4-methoxyphenyl)-5-(4-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other similar compounds, such as:
Ethyl acetoacetate: This compound is used as a chemical intermediate in the production of various compounds. It has a similar structure but lacks the thiazolotriazole core.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a similar triazole structure but differs in the substituents and overall structure.
Eigenschaften
Molekularformel |
C18H12N4O4S |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
(5Z)-2-(4-methoxyphenyl)-5-[(4-nitrophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12N4O4S/c1-26-14-8-4-12(5-9-14)16-19-18-21(20-16)17(23)15(27-18)10-11-2-6-13(7-3-11)22(24)25/h2-10H,1H3/b15-10- |
InChI-Schlüssel |
QTUOCVKWXSVSOR-GDNBJRDFSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/SC3=N2 |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])SC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2Z)-6-benzyl-2-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11604570.png)

![ethyl 3-(5-{(E)-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B11604577.png)

![3-Bromo-2-hydroxy-6,7,8,9-tetrahydrodibenzo[B,D]furan-1-carbaldehyde oxime](/img/structure/B11604587.png)
![Methyl [(3-cyano-4-oxo-1-thia-5-azaspiro[5.5]undec-2-en-2-yl)sulfanyl]acetate](/img/structure/B11604597.png)
![[2-(4-Methoxy-benzoylamino)-4-oxo-4H-thiazol-5-ylidene]-acetic acid methyl ester](/img/structure/B11604600.png)
![4-[2-(Thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzene-1,3-diol](/img/structure/B11604611.png)
![ethyl 2-({[(5-isopropyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11604615.png)
![(2Z)-2-(2,6-dichlorobenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11604619.png)
![4-chloro-3-methyl-N-(8-methyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B11604632.png)
![1,3-bis{[4-(propan-2-yl)phenyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11604634.png)
![6-chloro-3-[(6-{[(4-methylphenyl)sulfanyl]methyl}-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B11604637.png)